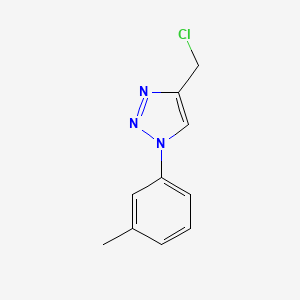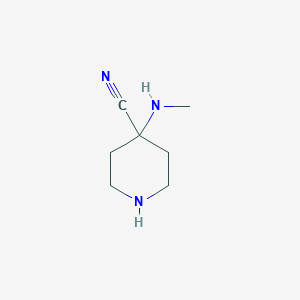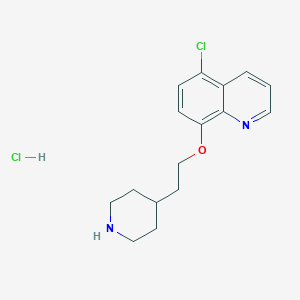
5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a chlorine atom and a piperidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride typically involves the following steps:
Quinoline Derivatization: The starting material, quinoline, undergoes chlorination to introduce the chlorine atom at the 5-position.
Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine reacts with the chlorinated quinoline.
Ether Formation: The final step involves the formation of the ether linkage between the quinoline and piperidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Reduced Quinoline Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It can be employed in biological studies to investigate the interaction with biological macromolecules. Medicine: Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Quinoline Derivatives: Other chlorinated quinolines with different substituents.
Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.
Uniqueness: 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride is unique due to its specific combination of a chloroquinoline and a piperidine ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYAUOFKPYXBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-10-3 | |
| Record name | Quinoline, 5-chloro-8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
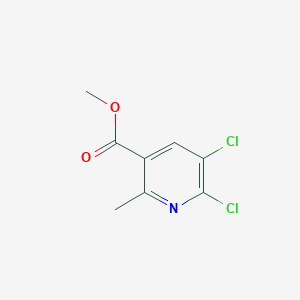
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
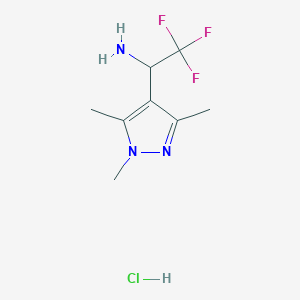
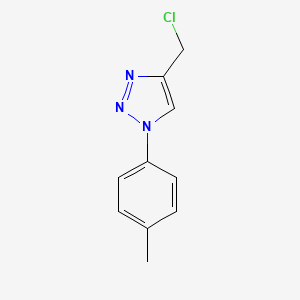
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
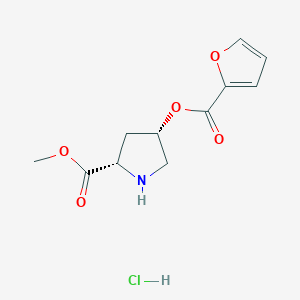

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
